molecular formula C19H23N3O4 B13904567 (S)-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester

(S)-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester

Cat. No.: B13904567
M. Wt: 357.4 g/mol
InChI Key: NDASOAKJTNZJRL-INIZCTEOSA-N
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Description

(S)-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester is a complex organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a pyrimidine ring, a propionic acid moiety, and a benzyl ester group. It is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester typically involves multiple steps. One common method is the esterification of the corresponding carboxylic acid with benzyl alcohol in the presence of a catalyst. This reaction can be carried out under acidic conditions, often using sulfuric acid or p-toluenesulfonic acid as the catalyst . The reaction is typically performed at elevated temperatures to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, which can be more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(S)-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (S)-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases to release the active carboxylic acid, which can then interact with various biological pathways. The pyrimidine ring may also play a role in binding to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-pyrimidin-5-yl propionate
  • Methyl 2-pyrimidin-5-yl propionate
  • Benzyl 2-pyrimidin-5-yl acetate

Uniqueness

(S)-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester is unique due to its combination of a tert-butoxycarbonylamino group and a benzyl ester group, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where selective hydrolysis or specific binding interactions are required .

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-5-ylpropanoate

InChI

InChI=1S/C19H23N3O4/c1-19(2,3)26-18(24)22-16(9-15-10-20-13-21-11-15)17(23)25-12-14-7-5-4-6-8-14/h4-8,10-11,13,16H,9,12H2,1-3H3,(H,22,24)/t16-/m0/s1

InChI Key

NDASOAKJTNZJRL-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN=C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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